Product packaging for Acetic acid;1-(3-methylbutoxy)ethanol(Cat. No.:CAS No. 730977-98-7)

Acetic acid;1-(3-methylbutoxy)ethanol

Cat. No.: B12517141
CAS No.: 730977-98-7
M. Wt: 192.25 g/mol
InChI Key: GFIJZXFHJHTHDL-UHFFFAOYSA-N
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Description

Acetic acid;1-(3-methylbutoxy)ethanol is a useful research compound. Its molecular formula is C9H20O4 and its molecular weight is 192.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H20O4 B12517141 Acetic acid;1-(3-methylbutoxy)ethanol CAS No. 730977-98-7

Properties

CAS No.

730977-98-7

Molecular Formula

C9H20O4

Molecular Weight

192.25 g/mol

IUPAC Name

acetic acid;1-(3-methylbutoxy)ethanol

InChI

InChI=1S/C7H16O2.C2H4O2/c1-6(2)4-5-9-7(3)8;1-2(3)4/h6-8H,4-5H2,1-3H3;1H3,(H,3,4)

InChI Key

GFIJZXFHJHTHDL-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCOC(C)O.CC(=O)O

Origin of Product

United States

Fundamental Chemical Structure and Nomenclature Considerations for Acetic Acid; 1 3 Methylbutoxy Ethanol

Theoretical Structural Isomers and Derivations from Acetic Acid and 1-(3-methylbutoxy)ethanol

Structural isomers are molecules that share the same molecular formula but have different structural arrangements of atoms. For C₉H₁₈O₃, a multitude of structural isomers are theoretically possible. These can be categorized based on variations in the carbon skeleton, the position of functional groups (the ester and ether linkages), and the nature of the functional groups themselves (functional group isomerism).

Starting from the parent structures, acetic acid and 1-(3-methylbutoxy)ethanol, we can conceptualize various isomeric forms. The 3-methylbutoxy group itself has isomers such as 1-methylbutoxy, 2-methylbutoxy, and pentoxy groups. Each of these, when combined with ethanol (B145695) and acetic acid in a similar manner, would result in a structural isomer of 1-(3-methylbutoxy)ethyl acetate (B1210297).

Positional Isomers: The ether linkage could be at a different position, for example, 2-(3-methylbutoxy)ethyl acetate. The acetate group could also be attached at a different position on the alkyl chain, though this would necessitate a different parent alcohol.

Functional Group Isomers: The molecule could exist as a hydroxy-ketone, a diallyl ether with hydroxyl groups, or a carboxylic acid with ether linkages, among other possibilities.

A systematic approach to generating structural isomers would involve considering all possible carbon backbones and all valid placements of the three oxygen atoms.

Table 1: Examples of Theoretical Structural Isomers of C₉H₁₈O₃

Isomer NameStructural Description
1-(3-methylbutoxy)ethyl acetateThe specified compound.
1-(2-methylbutoxy)ethyl acetateIsomer with a different branching in the alkoxy group.
1-pentoxyethyl acetateIsomer with a straight-chain alkoxy group.
2-(3-methylbutoxy)ethyl acetatePositional isomer where the acetate is on the second carbon of the ethyl group.
Nonanoic acidA carboxylic acid with the same molecular formula.
3-hydroxy-2,2,4,4-tetramethyl-pentan-3-oneA hydroxy ketone isomer.

Stereochemical Aspects of Branched Chiral Centers within 1-(3-methylbutoxy)ethanol Moiety

Stereoisomers have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. altervista.org The molecule 1-(3-methylbutoxy)ethyl acetate possesses chiral centers, which are atoms (in this case, carbon) bonded to four different groups. The presence of chiral centers means that the molecule can exist as stereoisomers. masterorganicchemistry.com

The 1-(3-methylbutoxy)ethanol moiety contains two potential chiral centers:

C1 of the ethanol backbone: This carbon is attached to a hydrogen atom, a methyl group, the oxygen of the acetate group, and the oxygen of the 3-methylbutoxy group. Since all four substituents are different, this is a chiral center.

C3 of the butoxy chain: This carbon is part of the 3-methylbutoxy group and is attached to a hydrogen atom, a methyl group, an ethyl group leading to the ether oxygen, and an isopropyl group. Therefore, this is also a chiral center.

With two chiral centers, the maximum number of possible stereoisomers is given by the 2ⁿ rule, where n is the number of chiral centers. In this case, with n=2, there can be up to 2² = 4 stereoisomers. britannica.com These stereoisomers exist as two pairs of enantiomers. The four stereoisomers are (1R, 3'R), (1S, 3'S), (1R, 3'S), and (1S, 3'R). The (1R, 3'R) and (1S, 3'S) isomers are enantiomers of each other, as are the (1R, 3'S) and (1S, 3'R) isomers. The relationship between any other pairing, such as (1R, 3'R) and (1R, 3'S), is that of diastereomers. tru.ca

Table 2: Stereochemical Configurations of 1-(3-methylbutoxy)ethyl acetate

Configuration at C1Configuration at C3'Stereoisomer DesignationRelationship to (1R, 3'R)
RR(1R, 3'R)Identical
SS(1S, 3'S)Enantiomer
RS(1R, 3'S)Diastereomer
SR(1S, 3'R)Diastereomer

Conformation Analysis and Conformational Isomerism of Acetic acid; 1-(3-methylbutoxy)ethanol

Conformational isomers, or conformers, are forms of the same molecule that can be interconverted by rotation about single bonds. For 1-(3-methylbutoxy)ethyl acetate, conformational analysis involves considering the rotational possibilities around several key single bonds.

The ester group itself has a strong preference for the Z conformation, where the carbonyl oxygen and the alkoxy group are cis to each other. This is due to a combination of steric and electronic factors. While an E conformation is possible, it is generally much higher in energy for most esters, with the exception of some formates.

Significant conformational flexibility arises from rotation around the C-O bonds of the ether and ester linkages, as well as the C-C bonds of the alkyl chains.

Rotation around the C(O)-O bond: As mentioned, the Z conformation is strongly favored.

Rotation around the O-C1 bond: This rotation will determine the orientation of the acetate group relative to the rest of the molecule.

Rotation around the C1-O(ether) bond: This will alter the relative positions of the ethanol backbone and the 3-methylbutoxy group.

Rotation within the 3-methylbutoxy group: Rotations around the C-C bonds in this branched alkyl chain will lead to various staggered and eclipsed conformations, similar to what is observed in alkanes like butane. tru.ca

The presence of bulky groups, such as the 3-methylbutoxy group, will create steric hindrance that influences the preferred conformations. The molecule will likely adopt a conformation that minimizes these steric clashes. For instance, gauche interactions between bulky substituents will be energetically unfavorable.

In analogous systems like substituted piperidinium (B107235) cations, the preference for axial or equatorial conformations is influenced by a balance of steric hindrance and electronic effects like hyperconjugation. nih.gov While 1-(3-methylbutoxy)ethyl acetate is an acyclic molecule, similar principles of minimizing steric strain and optimizing orbital overlap will dictate its most stable three-dimensional shape.

Table 3: Key Rotatable Bonds and Their Conformational Considerations

BondDescriptionPrimary Conformational Consideration
CH₃C(O)-OC₁Ester C-O single bondStrong preference for Z conformation.
C(O)O-C₁H(CH₃)Bond between ester oxygen and chiral carbonTorsional strain between acetate and alkoxy groups.
C₁H(CH₃)-O(ether)Bond between chiral carbon and ether oxygenSteric interactions between the methyl group on C1 and the 3-methylbutoxy group.
C-C bonds in the 3-methylbutoxy groupAlkyl chain single bondsGauche and anti conformations to minimize steric strain.

Synthetic Methodologies for the Formation of Acetic Acid; 1 3 Methylbutoxy Ethanol and Analogous Branched Ether Ester Systems

Traditional Esterification Pathways for Acetic Acid and Substituted Alcohols

Once the ether-alcohol intermediate, in this case, 1-(3-methylbutoxy)ethanol, is obtained, the final ester linkage can be formed through well-established esterification protocols. These traditional methods are broadly categorized into direct, acid-catalyzed reactions and indirect routes using more reactive acylating agents.

Direct Esterification with Acid Catalysis

The most fundamental method for forming an ester is the Fischer-Speier esterification, which involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst. masterorganicchemistry.comchemistrytalk.orglibretexts.org For the synthesis of 2-(3-methylbutoxy)ethyl acetate (B1210297), this would entail reacting 1-(3-methylbutoxy)ethanol with acetic acid, typically catalyzed by acids like sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com

The mechanism begins with the protonation of the carbonyl oxygen of acetic acid, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.commasterorganicchemistry.com The alcohol, 1-(3-methylbutoxy)ethanol, then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. masterorganicchemistry.com Following a proton transfer, a molecule of water is eliminated, and subsequent deprotonation of the resulting oxonium ion yields the final ester product and regenerates the acid catalyst. masterorganicchemistry.comchemistrytalk.org

A critical aspect of Fischer esterification is its reversible nature. masterorganicchemistry.commasterorganicchemistry.com To achieve high yields, the equilibrium must be shifted toward the products. This is commonly accomplished by using an excess of one reactant (usually the less expensive one, like the alcohol) or by removing water as it is formed, for instance, through azeotropic distillation. masterorganicchemistry.comorganic-chemistry.org

Table 1: Comparison of Acid Catalysts for Fischer Esterification

CatalystTypical ConditionsAdvantagesDisadvantages
Sulfuric Acid (H₂SO₄) Heating with alcohol/acid mixture. chemistrytalk.orglibretexts.orgStrong acid, effective catalyst, low cost.Can cause side reactions like dehydration or oxidation.
Tosic Acid (TsOH) Often used in non-polar solvents with a Dean-Stark trap. masterorganicchemistry.comSolid, easier to handle than H₂SO₄, less oxidizing.More expensive than sulfuric acid.
Lewis Acids (e.g., Sc(OTf)₃, FeCl₃) Milder conditions, sometimes room temperature. organic-chemistry.orgHigh catalytic activity, can be more selective.Higher cost, potential for metal contamination.
Solid Acid Resins (e.g., Amberlyst-15) Heterogeneous catalysis, allows for easy separation. organic-chemistry.orgReusable, simplified workup, reduced waste.May have lower activity than homogeneous catalysts.

Indirect Esterification via Acyl Halides or Anhydrides

To overcome the equilibrium limitations of direct esterification, more reactive derivatives of acetic acid, such as acetyl chloride (an acyl halide) or acetic anhydride (B1165640), can be used. These reactions are generally faster, more exothermic, and proceed to completion, making them effectively irreversible. libretexts.orgdoubtnut.com

When an alcohol like 1-(3-methylbutoxy)ethanol is treated with an acyl chloride, the reaction is typically vigorous and produces the ester along with hydrogen chloride (HCl) gas. libretexts.orgdoubtnut.com To neutralize the corrosive HCl byproduct, a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) is commonly added. researchgate.net

Acetic anhydride reacts similarly with alcohols, though usually less vigorously than acyl chlorides. libretexts.org The reaction yields the desired ester and acetic acid as a byproduct. While this reaction can be self-catalyzed, it is often accelerated by adding a stronger acid catalyst (like sulfuric acid) or a nucleophilic catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). cetjournal.itresearchgate.net

Table 2: Comparison of Indirect Esterification Reagents

Acylating AgentReaction ConditionsByproductAdvantagesDisadvantages
Acetyl Chloride Often requires a base (e.g., pyridine, Et₃N), typically at 0°C to room temp. doubtnut.comresearchgate.netHClHighly reactive, irreversible reaction, high yield. nih.govMoisture sensitive, produces corrosive HCl.
Acetic Anhydride Often requires heat or a catalyst (e.g., H₂SO₄, DMAP). libretexts.orgcetjournal.itAcetic AcidLess volatile and corrosive than acetyl chloride, easier to handle.Less reactive than acetyl chloride, may require a catalyst for efficient reaction.

Advanced Catalytic Syntheses of Branched Ethers and Esters

Modern synthetic chemistry offers a range of advanced catalytic methods for constructing ether and ester functionalities with greater control and efficiency. These methods are particularly valuable for building complex molecules like branched ether-esters.

Reductive Etherification Strategies

Reductive etherification is a powerful method for forming C-O ether bonds, especially for unsymmetrical ethers. The process typically involves the reaction of a carbonyl compound (an aldehyde or ketone) with an alcohol in the presence of a reducing agent and a catalyst. researchgate.netorganic-chemistry.org This strategy can be applied to synthesize the 1-(3-methylbutoxy)ethanol intermediate. For instance, reacting 2-hydroxyacetaldehyde with 3-methyl-1-butanol or, alternatively, reacting an appropriate aldehyde with an alcohol under reducing conditions could yield the target ether-alcohol. nih.govrsc.org

The reaction is often catalyzed by Lewis acids (e.g., Yb(OTf)₃) or transition metal complexes (e.g., Ru-H or Fe-based systems) and utilizes reducing agents such as silanes (e.g., triethylsilane) or molecular hydrogen (H₂). researchgate.netorganic-chemistry.org The process is believed to proceed through the formation of a hemiacetal intermediate, which is then reduced to the ether. researchgate.net This method avoids the use of stoichiometric and often harsh bases required in methods like the Williamson ether synthesis. organic-chemistry.org

Table 3: Selected Catalytic Systems for Reductive Etherification

Carbonyl SubstrateAlcohol SubstrateCatalyst SystemReducing AgentTypical Yield
Aldehydes/KetonesPrimary/Secondary AlcoholsCationic Ru-H ComplexH₂ (in water)High
Aldehydes/KetonesAlcoholsIron(III) ChlorideTriethylsilaneGood to Excellent organic-chemistry.org
Aldehydes/KetonesAlcoholsYb(OTf)₃TriethylsilaneGood researchgate.net
AldehydesAlcoholsThiourea/HClTetramethyldisiloxaneHigh organic-chemistry.org

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis provides a versatile platform for C–O bond formation in both ethers and esters. These reactions often operate under mild conditions and exhibit high functional group tolerance.

For ether synthesis, palladium- and nickel-catalyzed hydroalkoxylation of dienes and allenes have emerged as powerful tools for creating structurally diverse allylic ethers with high regioselectivity. organic-chemistry.org Copper-catalyzed systems are also effective for synthesizing sterically hindered ethers from α-bromo carbonyl compounds and alcohols. nih.gov While many classic cross-coupling reactions like the Ullmann and Buchwald-Hartwig syntheses are geared towards aryl ethers, modern variations are expanding the scope to include aliphatic systems. numberanalytics.comorganic-chemistry.org

For ester formation, various transition metal salts have been shown to catalyze the direct condensation of carboxylic acids and alcohols. organic-chemistry.org For example, indium(III) triflate, In(OTf)₃, can catalyze the addition of β-keto esters to alkynes, leading to more complex ester structures. orgsyn.org

Chemo- and Regioselective Synthesis of Ether-Alcohol Intermediates

The synthesis of the key intermediate, 1-(3-methylbutoxy)ethanol, requires precise control of regioselectivity to ensure the correct connectivity. Several strategies can achieve this.

One of the most reliable methods is the regioselective ring-opening of an epoxide . chemistrysteps.comjsynthchem.com In this approach, ethylene (B1197577) oxide can be opened by the nucleophilic attack of a 3-methylbutoxide anion (prepared from 3-methyl-1-butanol and a strong base). Under basic or neutral conditions, the attack occurs at the less sterically hindered carbon of the epoxide via an Sₙ2 mechanism, selectively yielding the desired 1-(3-methylbutoxy)ethanol. masterorganicchemistry.com Lewis acid catalysts can also promote the ring-opening of epoxides with alcohols, often with high activity and selectivity. nsf.govresearchgate.net

The Williamson ether synthesis is a classic method involving the reaction of an alkoxide with an alkyl halide. wikipedia.orgbyjus.com To synthesize 1-(3-methylbutoxy)ethanol, one could react sodium 3-methylbutoxide with 2-chloroethanol. The Sₙ2 reaction proceeds as the alkoxide displaces the chloride ion. masterorganicchemistry.comyoutube.com Care must be taken to choose the correct disconnection; using sodium 2-hydroxyethoxide and 1-bromo-3-methylbutane (B150244) would be less effective due to potential competing elimination reactions with the secondary halide.

Catalytic hydroalkoxylation of alkenes represents a modern, atom-economical approach to ether synthesis. thieme-connect.com This involves the direct addition of an alcohol across a double bond, catalyzed by transition metals like copper, palladium, or gold. organic-chemistry.orgnih.govacs.org While often used for intramolecular cyclizations to form cyclic ethers, intermolecular versions are being developed that could provide a direct route to linear ether-alcohols from an alcohol and an activated alkene. nih.gov

Green Chemistry Approaches in the Synthesis of Acetic acid; 1-(3-methylbutoxy)ethanol

The synthesis of Acetic acid; 1-(3-methylbutoxy)ethanol, a hemiacetal ester, can be approached through the addition of acetic acid to 3-methylbutoxy vinyl ether. Green chemistry principles are being applied to this and analogous reactions to improve sustainability.

Solvent-Free and Microwave-Assisted Protocols

The elimination of volatile organic solvents is a cornerstone of green chemistry, reducing environmental impact and improving safety. Research has demonstrated the feasibility of synthesizing esters and ether-esters under solvent-free conditions, often accelerated by microwave irradiation.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool, offering rapid heating, increased reaction rates, and often higher yields compared to conventional heating methods. prepchem.comresearchcommons.orgacs.org For the synthesis of compounds like Acetic acid; 1-(3-methylbutoxy)ethanol, a solvent-free approach would involve the direct reaction of acetic acid with 3-methylbutoxy vinyl ether. While specific studies on this exact reaction under microwave conditions are not widely published, the principles are well-established for similar transformations. For instance, the reaction of carboxylic acids with vinyl ethers has been successfully carried out under solvent-free conditions using molecular iodine as a catalyst, proceeding through the formation of a hemiacetal ester intermediate. jocpr.com

Another green approach involves the use of enzymes under solvent-free or bulk conditions. The synthesis of vinyl ether esters from functional carboxylic acids and hydroxyl-functional vinyl ethers has been achieved using immobilized Candida antarctica lipase (B570770) B (CalB) as a catalyst. nih.govrsc.orgrsc.org This enzymatic method operates under mild conditions and allows for easy separation of the catalyst, presenting a highly sustainable route to such compounds.

Table 1: Comparison of Conventional and Microwave-Assisted Solvent-Free Synthesis

ParameterConventional HeatingMicrowave-Assisted Synthesis (MAOS)
Reaction Time Hours to daysMinutes to hours
Energy Consumption HighLow to moderate
Solvent Use Often requires solventsSolvent-free or minimal solvent
Yields VariableOften higher
Byproduct Formation Can be significantOften reduced

This table presents a generalized comparison based on established principles of microwave-assisted synthesis.

Utilization of Heterogeneous Catalysts for Sustainable Production

Heterogeneous catalysts are a key component of sustainable chemical production, as they can be easily separated from the reaction mixture and, in many cases, be reused multiple times. This simplifies product purification and reduces waste. For the synthesis of ether-ester systems, a variety of solid acid catalysts have been investigated.

The synthesis of the precursor, 3-methylbutoxy vinyl ether, can be achieved through greener methods. One such method involves the reaction of isoamyl alcohol with calcium carbide, which serves as a safer, solid source of acetylene (B1199291), in the presence of a superbasic catalytic system like KOH/DMSO. rsc.org Traditional industrial synthesis of vinyl ethers often involves the reaction of alcohols with acetylene gas, which can be hazardous.

For the subsequent addition of acetic acid to the vinyl ether, solid acid catalysts such as ion-exchange resins (e.g., Amberlyst-15), zeolites, and acid-treated clays (B1170129) have shown promise in analogous esterification and etherification reactions. For example, cation-exchange resins have been effectively used in the synthesis of isoamyl acetate, a structurally related ester, demonstrating good chemical stability and high catalytic activity. acs.org Research into the synthesis of hemiacetal esters has shown that catalysts like n-dodecyl dihydrogen phosphate (B84403) can efficiently promote the reaction between carboxylic acids and vinyl ethers. dtu.dk

Table 2: Performance of Heterogeneous Catalysts in Analogous Ether-Ester Synthesis

CatalystReactantsProductReaction ConditionsYield (%)Catalyst ReusabilityReference
Cation-Exchange Resin (NKC-9)Acetic acid, Isoamyl alcoholIsoamyl acetate323.15 K, solvent-free>90High (10 cycles) acs.org
n-Dodecyl dihydrogen phosphateNonanoic acid, Butyl vinyl ether1-(Butoxy)ethyl nonanoate20 °C, excess vinyl ether>94Not reported dtu.dk
Immobilized CalBFunctional carboxylic acids, Hydroxyl-functional vinyl ethersVinyl ether esters22-90 °C, bulk/solvent>90High nih.govrsc.orgrsc.org

This table is a compilation of data from studies on analogous reactions to illustrate the potential of heterogeneous catalysts.

Atom Economy and Reaction Efficiency Optimization

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical process in terms of how many atoms from the reactants are incorporated into the desired product. rsc.orgwikipedia.orgomnicalculator.com The ideal reaction has an atom economy of 100%, meaning there are no waste products.

The synthesis of Acetic acid; 1-(3-methylbutoxy)ethanol via the addition of acetic acid to 3-methylbutoxy vinyl ether is an excellent example of an atom-economical reaction.

Reaction: CH₃COOH + CH₂=CH-O-(CH₂)₂-CH(CH₃)₂ → CH₃COO-CH(CH₃)-O-(CH₂)₂-CH(CH₃)₂

In this addition reaction, all the atoms of the reactants, acetic acid and 3-methylbutoxy vinyl ether, are incorporated into the final product, Acetic acid; 1-(3-methylbutoxy)ethanol. Therefore, the theoretical atom economy of this reaction is 100%. jocpr.comlibretexts.org This is a significant advantage over substitution or elimination reactions, which inherently generate byproducts.

To calculate the percent atom economy, the following formula is used:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 omnicalculator.comprimescholars.com

For the synthesis of Acetic acid; 1-(3-methylbutoxy)ethanol:

Molecular Weight of Acetic Acid (C₂H₄O₂): 60.05 g/mol

Molecular Weight of 3-Methylbutoxy vinyl ether (C₇H₁₄O): 114.19 g/mol

Molecular Weight of Acetic acid; 1-(3-methylbutoxy)ethanol (C₉H₁₈O₃): 174.24 g/mol

% Atom Economy = (174.24 / (60.05 + 114.19)) x 100 = (174.24 / 174.24) x 100 = 100%

Reactivity Profiles and Mechanistic Investigations of Acetic Acid; 1 3 Methylbutoxy Ethanol

Hydrolysis and Ester Cleavage Reactions

The ester group in 1-(3-methylbutoxy)ethyl acetate (B1210297) is susceptible to hydrolysis under both acidic and basic conditions, proceeding through distinct mechanisms.

Acid-Catalyzed Hydrolysis Mechanisms (SN1 and SN2 Pathways)

Acid-catalyzed hydrolysis of an ester is a reversible process that results in a carboxylic acid and an alcohol. chemguide.co.uk The mechanism is essentially the reverse of Fischer esterification. chemistrysteps.com The reaction begins with the protonation of the carbonyl oxygen by a hydronium ion (H₃O⁺), which enhances the electrophilicity of the carbonyl carbon. pearson.comyoutube.com This activation facilitates nucleophilic attack by a water molecule, leading to a tetrahedral intermediate. youtube.com

For most esters, including secondary acetates like 1-(3-methylbutoxy)ethyl acetate in dilute acid, the reaction typically follows a bimolecular pathway known as the A_AC2 (acid-catalyzed, acyl-cleavage, bimolecular) mechanism. ucoz.com Following the formation of the tetrahedral intermediate, a proton is transferred to one of the oxygen atoms of the original alkoxy group. chemguide.co.uk This converts the alkoxy group into a good leaving group (an alcohol), which is subsequently eliminated to yield the protonated carboxylic acid. chemguide.co.uk Finally, deprotonation of this species by a water molecule regenerates the acid catalyst and forms the final carboxylic acid product. youtube.com

However, under certain conditions, such as in concentrated acid or for esters with groups that can form stable carbocations, an alternative unimolecular pathway, A_AL1 (acid-catalyzed, alkyl-cleavage, unimolecular), can occur. ucoz.com For esters with a tertiary alkyl group, this SN1-type mechanism is favored, where the C-O bond cleaves to form a stable carbocation. chemistrysteps.com While the 1-(3-methylbutoxy)ethyl group is secondary, significant stabilization of a potential carbocation intermediate could favor a shift towards an SN1-like mechanism. ucoz.com

Base-Catalyzed Saponification Kinetics

Base-catalyzed hydrolysis, or saponification, is a widely studied and irreversible reaction that converts an ester into a carboxylate salt and an alcohol. chemistrysteps.commasterorganicchemistry.com The process is effectively irreversible because the carboxylic acid formed in the reaction is immediately deprotonated by the strong base present, forming a resonance-stabilized carboxylate anion that is unreactive towards further nucleophilic attack. chemistrysteps.comalgoreducation.com

The reaction follows a B_AC2 (base-catalyzed, acyl-cleavage, bimolecular) mechanism, which is the most common pathway for ester hydrolysis in basic media. ucoz.com It involves the nucleophilic addition of a hydroxide (B78521) ion to the electrophilic carbonyl carbon of the ester. masterorganicchemistry.com This forms a tetrahedral intermediate, which then collapses, expelling the alkoxide ion (in this case, the 1-(3-methylbutoxy)ethoxide ion) as the leaving group to form a carboxylic acid. masterorganicchemistry.com This is followed by a rapid and essentially irreversible acid-base reaction between the carboxylic acid and the alkoxide or another hydroxide ion. masterorganicchemistry.com

Kinetically, saponification is typically a second-order reaction, being first-order with respect to both the ester and the hydroxide ion. austinpublishinggroup.com The rate of reaction is influenced by factors such as temperature, base concentration, and the steric hindrance around the ester's carbonyl group. algoreducation.com

Table 1: Kinetic Parameters for Saponification of Various Esters

EsterTemperature (K)Rate Constant (k) (L mol⁻¹ s⁻¹)Activation Energy (Ea) (kJ/mol)
Ethyl Acetate298.150.1146.5
Methyl Acetate2980.0743.8
Isopropyl Acetate3030.02549.2
1-(3-methylbutoxy)ethyl acetate (estimated)298~0.03-0.05~48-52

Note: Data for ethyl acetate, methyl acetate, and isopropyl acetate are from established literature. The values for 1-(3-methylbutoxy)ethyl acetate are estimated based on structural analogy, considering the increased steric hindrance from the secondary alkoxy group compared to ethyl acetate.

Ether Linkage Reactivity and Cleavage Mechanisms

The ether linkage in 1-(3-methylbutoxy)ethyl acetate is part of an acetal (B89532) structure, which has characteristic reactivity, particularly its stability in basic conditions and susceptibility to cleavage in acidic media. chemistrysteps.comyoutube.com

Electrophilic Cleavage of the Ether Bond

Acetals are readily hydrolyzed under acidic conditions. chemistrysteps.compearson.com The mechanism for the cleavage of the ether bond begins with the protonation of one of the ether oxygens by an acid catalyst. libretexts.org This protonation converts the alkoxy group into a good leaving group. libretexts.org The departure of the leaving group (isoamyl alcohol in this case) is often assisted by the lone pair of electrons on the adjacent oxygen atom, leading to the formation of a resonance-stabilized oxocarbenium ion. chemistrysteps.comlibretexts.org This cation is highly electrophilic and is subsequently attacked by a water molecule. chemistrysteps.com A final deprotonation step yields a hemiacetal and regenerates the acid catalyst. chemistrysteps.com The hemiacetal can then undergo further acid-catalyzed hydrolysis to yield an aldehyde (acetaldehyde) and another molecule of alcohol.

Nucleophilic Substitution Reactions at Ether Carbon Centers

While electrophilic cleavage under acidic conditions is the dominant reaction pathway, nucleophilic substitution at the acetal carbon is also possible, though less common. rsc.org Such reactions typically require a highly reactive nucleophile and specific conditions. Studies on related acetal systems have shown that bimolecular nucleophilic substitution (SN2) at an acetal center can occur, especially with formaldehyde (B43269) acetals that have good leaving groups. rsc.org However, the reaction shows a low sensitivity to the strength of the nucleophile. rsc.org

For more complex acetals, Lewis acid catalysis can facilitate nucleophilic substitution. rsc.org The reaction can proceed through the formation of an oxonium ion intermediate, which is then attacked by the nucleophile. rsc.org The stereoselectivity of such reactions can be high, often influenced by the substituents on the acetal structure. acs.org

Oxidative Transformations of Acetic acid; 1-(3-methylbutoxy)ethanol

The acetal functional group is susceptible to oxidation by certain reagents. Ozone, for instance, reacts smoothly and in high yield with acetals to produce the corresponding esters. cdnsciencepub.comcdnsciencepub.com This reaction is believed to proceed via the insertion of ozone into the C-H bond of the acetal carbon, forming a hydrotrioxide intermediate. cdnsciencepub.com This intermediate then decomposes to yield an ester and an alcohol. cdnsciencepub.com In the case of 1-(3-methylbutoxy)ethyl acetate, oxidation at the acetal center would likely lead to the formation of isoamyl acetate and ethyl acetate.

Other oxidizing agents can also be employed. For example, N-bromosuccinimide (NBS) has been reported to oxidize benzaldehyde (B42025) diethyl acetal to ethyl benzoate. cdnsciencepub.com Additionally, certain ethers can be oxidized to ketones using reagents like calcium hypochlorite (B82951) under acidic conditions, although this is more common for secondary methyl ethers. acs.org While acetals are generally resistant to many common oxidizing agents that affect aldehydes and ketones, strong oxidants like Jones reagent can potentially cleave the protecting group, especially under harsh conditions. e-bookshelf.de

Reductive Reactions and Hydrogenation Studies

The reductive transformation of esters, such as acetic acid; 1-(3-methylbutoxy)ethanol, represents a critical area of chemical synthesis, providing pathways to valuable alcohols. While specific research focusing exclusively on the hydrogenation of acetic acid; 1-(3-methylbutoxy)ethanol is not extensively documented in publicly available literature, the reactivity of its ester functional group can be understood by analogy to similar, well-studied esters like ethyl acetate, as well as the hydrogenation of acetic acid itself. These reactions typically involve the catalytic addition of hydrogen across the carbonyl group of the ester, leading to the formation of two alcohol molecules.

In the case of acetic acid; 1-(3-methylbutoxy)ethanol, the expected products of a complete hydrogenation would be ethanol (B145695) and 3-methyl-1-butanol. The reaction can be represented as follows:

CH₃COOCH₂(CH₂)₂CH(CH₃)₂ + 2H₂ → CH₃CH₂OH + (CH₃)₂CH(CH₂)₂OH

Detailed mechanistic investigations into the hydrogenation of similar esters suggest a stepwise process. The reaction is typically initiated by the adsorption of the ester onto the catalyst surface. This is followed by the sequential addition of hydrogen atoms. An intermediate hemiacetal or alkoxy species is often proposed before the final cleavage of the C-O bond and the formation of the alcohol products.

Various catalytic systems have been explored for the hydrogenation of acetic acid and its esters to produce ethanol. These systems often employ transition metals, which are effective in activating both the hydrogen molecule and the carbonyl group of the ester.

Research into the hydrogenation of acetic acid has identified several effective catalytic systems. For instance, bimetallic catalysts have shown high efficiency. A study on Cu-In/SBA-15 catalysts demonstrated high conversion of acetic acid and selectivity towards ethanol. researchgate.net The synergistic effect between copper and indium was found to facilitate the dissociation of acetic acid and hinder the formation of byproducts like ethyl acetate. researchgate.net Similarly, platinum-tin catalysts (Pt-Sn/Al₂O₃) have been investigated for the hydrogenation of acetic acid to ethanol, with studies focusing on the effects of catalyst preparation and operating conditions on performance and stability. asianpubs.org

The choice of catalyst and reaction conditions, including temperature and pressure, plays a crucial role in the efficiency and selectivity of the hydrogenation process. For example, in the hydrogenation of aqueous acetic acid over a Ru-Sn/TiO₂ catalyst, the reaction was found to be governed by equilibrium, with lower temperatures favoring the complete conversion to ethanol. mdpi.com

Investigations into the hydrogenation of ethyl acetate also provide valuable insights. Ni-based catalysts derived from hydrotalcite-like compounds have been shown to be effective for the conversion of ethyl acetate to ethanol. nih.gov These studies highlight the formation of intermediate species and the potential for side reactions, such as the formation of butyl acetate through ester-exchange reactions. nih.gov

The data from these related studies can be used to predict the conditions that would be effective for the hydrogenation of acetic acid; 1-(3-methylbutoxy)ethanol.

Table 1: Catalytic Systems for the Hydrogenation of Acetic Acid

CatalystSupportTemperature (°C)Pressure (MPa)Acetic Acid Conversion (%)Ethanol Selectivity (%)Reference
9Cu1InSBA-153502.599.190.9 researchgate.net
Ru-SnTiO₂200-~100- mdpi.com
Pt-SnAl₂O₃2752.0-High asianpubs.org
Pd-FeFe₂O₃---- rsc.org

Table 2: Catalytic Hydrogenation of Ethyl Acetate

CatalystTemperature (°C)Pressure (MPa)Ethyl Acetate Conversion (%)Ethanol Selectivity (%)Reference
RE1NASH-110-3 (Ni-based)---68.2 nih.gov

It is important to note that while these studies provide a strong basis for understanding the potential reductive pathways of acetic acid; 1-(3-methylbutoxy)ethanol, experimental validation would be necessary to determine the optimal conditions and catalyst for its specific hydrogenation.

Spectroscopic Characterization and Structural Elucidation of Acetic Acid; 1 3 Methylbutoxy Ethanol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) NMR Spectral Assignment and Interpretation

The ¹H NMR spectrum of 1-(3-methylbutoxy)ethyl acetate (B1210297) provides a detailed picture of the proton environments within the molecule. By analyzing the chemical shifts, integration, and multiplicity of the signals, a complete assignment can be made. The spectrum is characterized by distinct signals corresponding to the acetate and the 1-(3-methylbutoxy)ethyl moieties.

The acetate methyl group protons appear as a sharp singlet, typically around δ 2.0 ppm, indicating no adjacent protons to cause splitting. bris.ac.uk The protons of the ethylidene group (-O-CH(CH₃)-O-) show a doublet for the methyl group and a quartet for the methine proton, due to their mutual coupling. The methine proton is shifted downfield due to the deshielding effect of the two adjacent oxygen atoms.

The 3-methylbutoxy group presents a more complex set of signals. The two methyl groups of the isobutyl moiety are diastereotopic and thus appear as a doublet around δ 0.9 ppm. The methine proton of this group gives rise to a multiplet, and the methylene (B1212753) protons adjacent to the ether oxygen are also observed as a multiplet at a lower field due to the oxygen's electron-withdrawing nature.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for 1-(3-methylbutoxy)ethyl Acetate

Protons Predicted Chemical Shift (δ, ppm) Multiplicity
Acetate CH₃ ~2.0 Singlet
Ethylidene CH₃ ~1.3 Doublet
Ethylidene CH ~5.8 Quartet
3-Methylbutoxy CH₂ ~3.5-3.7 Multiplet
3-Methylbutoxy CH ~1.7 Multiplet
3-Methylbutoxy (CH₃)₂ ~0.9 Doublet

This interactive table is based on typical chemical shift values for similar structural motifs.

Carbon-13 (¹³C) NMR Chemical Shifts and Multiplicities

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. Each unique carbon atom in 1-(3-methylbutoxy)ethyl acetate gives a distinct signal.

The carbonyl carbon of the acetate group is characteristically found at the low-field end of the spectrum, typically between 160-170 ppm. libretexts.org The methyl carbon of the acetate group appears at the high-field end, around 20-25 ppm. The carbons of the 1-(3-methylbutoxy)ethyl group are observed in the intermediate region of the spectrum. The methine carbon of the ethylidene group, bonded to two oxygens, is significantly deshielded and appears around 95-100 ppm. The carbons of the 3-methylbutoxy group are found at chemical shifts typical for alkyl ethers.

Table 2: Predicted ¹³C NMR Chemical Shifts for 1-(3-methylbutoxy)ethyl Acetate

Carbon Atom Predicted Chemical Shift (δ, ppm)
Acetate C=O 165-175
Acetate CH₃ 20-25
Ethylidene CH 95-105
Ethylidene CH₃ 18-23
3-Methylbutoxy O-CH₂ 65-75
3-Methylbutoxy CH 23-28
3-Methylbutoxy CH₂ 38-43
3-Methylbutoxy (CH₃)₂ 20-25

This interactive table is based on typical chemical shift values for similar structural motifs. libretexts.org

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity

Two-dimensional NMR experiments are instrumental in confirming the structural assignments by revealing the connectivity between different nuclei. youtube.com

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show correlations between protons that are coupled to each other. sdsu.edu For instance, a cross-peak would be observed between the ethylidene methine proton and the ethylidene methyl protons, confirming their adjacent positions. Similarly, correlations would be seen between the protons within the 3-methylbutoxy group, allowing for the complete assignment of this spin system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. sdsu.edu For example, the singlet of the acetate methyl protons would correlate with the acetate methyl carbon signal. This technique is invaluable for unambiguously assigning the carbon signals based on the more readily interpretable proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals long-range (typically 2-3 bond) correlations between protons and carbons. sdsu.edu This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule. A key correlation would be observed between the acetate methyl protons and the carbonyl carbon, as well as between the ethylidene methine proton and the carbonyl carbon, firmly establishing the ester linkage.

Infrared (IR) and Raman Spectroscopy

IR and Raman spectroscopy provide information about the vibrational modes of the molecule, which are characteristic of the functional groups present.

Characteristic Vibrational Frequencies of Ester, Ether, and Alkyl Moieties

The IR spectrum of 1-(3-methylbutoxy)ethyl acetate is dominated by strong absorptions characteristic of the ester and ether functional groups.

Ester Group: A very strong and sharp absorption band due to the carbonyl (C=O) stretching vibration is expected in the region of 1750-1735 cm⁻¹. researchgate.netorgchemboulder.com The C-O stretching vibrations of the ester group typically give rise to two or more bands in the 1300-1000 cm⁻¹ region. orgchemboulder.com

Ether Group: The C-O-C stretching vibration of the ether linkage will also appear in the fingerprint region, generally as a strong band between 1150-1085 cm⁻¹.

Alkyl Moieties: The C-H stretching vibrations of the methyl and methylene groups are observed in the 3000-2850 cm⁻¹ region. Bending vibrations for these groups appear in the 1470-1365 cm⁻¹ range.

Raman spectroscopy would provide complementary information, particularly for the less polar bonds, and could aid in the complete vibrational analysis of the molecule.

Table 3: Characteristic IR Absorption Frequencies for 1-(3-methylbutoxy)ethyl Acetate

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Ester C=O Stretch 1750-1735
Ester C-O Stretch 1300-1000
Ether C-O-C Stretch 1150-1085
Alkyl C-H Stretch 3000-2850
Alkyl C-H Bend 1470-1365

This interactive table is based on established IR correlation charts. researchgate.netorgchemboulder.com

Analysis of Hydrogen Bonding Interactions in Solid and Solution Phases

As an ester, 1-(3-methylbutoxy)ethyl acetate is a hydrogen bond acceptor at both the carbonyl oxygen and the ether oxygen atoms. libretexts.org However, it lacks a hydrogen bond donor. In the pure liquid or in a non-polar solvent, there will be no intermolecular hydrogen bonding.

In a solution containing a hydrogen bond donor, such as an alcohol or water, shifts in the characteristic vibrational frequencies can be observed. For instance, the C=O stretching frequency in the IR spectrum would shift to a lower wavenumber upon hydrogen bonding, indicating a weakening of the carbonyl bond. The extent of this shift can provide information about the strength of the hydrogen bonding interaction. In the solid phase, crystal packing effects and potential weak intermolecular interactions could lead to slight shifts and splitting of the vibrational bands compared to the solution phase. While N-H...O hydrogen bonding to the alkoxy oxygen of an ester group has been observed in specific cases, it is a weaker interaction than hydrogen bonding to the carbonyl oxygen. rsc.org

Mass Spectrometry (MS)

Mass spectrometry of a mixture of acetic acid and 1-(3-methylbutoxy)ethanol would show peaks corresponding to each individual component.

High-Resolution Mass Spectrometry for Elemental Composition

High-resolution mass spectrometry (HRMS) would be used to determine the precise elemental composition of the ions detected from each component in the mixture.

Table 1: Theoretical HRMS Data for Individual Components

Compound Name Molecular Formula Exact Mass (Da)
Acetic Acid C₂H₄O₂ 60.02112

Data is theoretical and calculated based on isotopic masses.

Fragmentation Pattern Analysis for Structural Confirmation

In a mass spectrometry experiment, each compound would fragment in a characteristic way, allowing for its structural confirmation.

Acetic Acid: The mass spectrum of acetic acid is relatively simple. A common fragment observed corresponds to the loss of a methyl group (CH₃), resulting in a peak at m/z 45, or the loss of a hydroxyl group (OH), resulting in a peak at m/z 43 (the acetyl cation).

1-(3-methylbutoxy)ethanol: The fragmentation of this hemiacetal is more complex. It would likely involve cleavage of the ether and alcohol functionalities. Common fragmentation pathways would include the loss of the 3-methylbutoxy group or the ethanol (B145695) group, as well as various rearrangements and smaller fragment losses.

X-ray Crystallography for Solid-State Structural Determination (if applicable)

X-ray crystallography is a technique used to determine the atomic and molecular structure of a crystal. For this technique to be applicable, a single, high-quality crystal of the substance must be obtained.

It is highly improbable to obtain a co-crystal of acetic acid and 1-(3-methylbutoxy)ethanol with the necessary quality for single-crystal X-ray diffraction. The weak and transient nature of the likely hydrogen bonding between the two molecules, combined with their liquid state at room temperature, makes the formation of a stable, ordered crystal lattice exceedingly difficult. Therefore, no X-ray crystallography data is available for this system.

Computational Chemistry and Theoretical Studies of Acetic Acid; 1 3 Methylbutoxy Ethanol

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or its approximations, to determine the electronic structure and predict various molecular properties.

Density Functional Theory (DFT) Studies of Ground State Properties

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems by focusing on the electron density rather than the complex many-electron wavefunction. For a molecule like acetic acid; 1-(3-methylbutoxy)ethanol, DFT studies would be instrumental in determining its ground state properties.

A typical DFT study would involve optimizing the molecular geometry to find the lowest energy conformation. This would provide precise bond lengths, bond angles, and dihedral angles. Furthermore, DFT calculations can elucidate the electronic properties, such as the distribution of electron density, the highest occupied molecular orbital (HOMO), and the lowest unoccupied molecular orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. For instance, studies on similar esters have used DFT to understand reaction mechanisms and stability. nih.govresearchgate.netmdpi.comnih.gov

A hypothetical data table for the optimized geometry of acetic acid; 1-(3-methylbutoxy)ethanol, as would be obtained from a DFT calculation, is presented below.

Table 1: Hypothetical Optimized Geometric Parameters for Acetic acid; 1-(3-methylbutoxy)ethanol from a DFT Calculation (Note: This data is illustrative and not from actual published research on this specific molecule.)

ParameterBond/AnglePredicted Value
Bond LengthC=O~1.21 Å
Bond LengthC-O (ester)~1.35 Å
Bond LengthO-C (alkoxy)~1.44 Å
Bond AngleO=C-O~124°
Dihedral AngleC-O-C-CVaries with conformation

Ab Initio Methods for High-Accuracy Calculations

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can provide higher accuracy for energies and molecular properties.

For acetic acid; 1-(3-methylbutoxy)ethanol, high-accuracy ab initio calculations would be valuable for benchmarking the results from less computationally expensive methods like DFT. They are particularly useful for obtaining highly accurate reaction energies and barrier heights for potential decomposition or reaction pathways. Research on other molecules has demonstrated the utility of these methods in refining our understanding of molecular systems. nih.gov

Molecular Dynamics Simulations for Conformational Space Exploration

Due to the presence of several single bonds, the 1-(3-methylbutoxy)ethanol portion of the molecule allows for significant conformational flexibility. Molecular Dynamics (MD) simulations are a powerful tool for exploring the vast conformational landscape of such flexible molecules.

MD simulations model the atomic motions of a system over time by solving Newton's equations of motion. By simulating the molecule for a sufficient duration, a representative ensemble of conformations can be generated. This allows for the study of the relative populations of different conformers at a given temperature and the dynamic transitions between them. Such simulations have been effectively used to study the behavior of similar molecules in different environments. arxiv.org

Prediction of Spectroscopic Parameters

Computational methods are also extensively used to predict spectroscopic data, which can be invaluable for interpreting experimental spectra and for the structural elucidation of new compounds.

Computational NMR Chemical Shift and Coupling Constant Calculations

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis. Computational methods, often based on DFT, can predict the ¹H and ¹³C NMR chemical shifts and spin-spin coupling constants. These calculations typically involve computing the magnetic shielding tensors for each nucleus in the molecule. The predicted chemical shifts can then be compared with experimental data to confirm the molecular structure. While no specific data exists for acetic acid; 1-(3-methylbutoxy)ethanol, the methodologies are well-established for similar compounds. nih.govperchsolutions.comresearchgate.net

Table 2: Hypothetical Predicted ¹³C NMR Chemical Shifts for Acetic acid; 1-(3-methylbutoxy)ethanol (Note: This data is illustrative and not from actual published research on this specific molecule.)

Carbon AtomPredicted Chemical Shift (ppm)
Carbonyl (C=O)~170-175
Methoxy C-O~65-75
Isobutyl CH~25-35
Isobutyl CH₃~20-25
Acetic CH₃~20-22

Vibrational Frequency Prediction and Normal Mode Analysis

Computational chemistry can also predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) or Raman spectrum. These calculations are typically performed at the same level of theory as the geometry optimization.

The output of a vibrational frequency calculation provides a list of frequencies and their corresponding normal modes, which describe the collective motion of the atoms for each vibration. This information is crucial for assigning the bands in an experimental vibrational spectrum to specific functional groups and vibrational modes within the molecule. Studies on related esters and acids have shown good agreement between calculated and experimental vibrational spectra. nih.govrasayanjournal.co.innih.gov

Reaction Mechanism Elucidation through Computational Transition State Analysis

The formation of 1-(3-methylbutoxy)ethanol, a hemiacetal, from 3-methylbutanal (B7770604) and ethanol (B145695), can be significantly influenced by the presence of an acid catalyst such as acetic acid. Computational transition state analysis is a powerful tool to unravel the intricacies of such reaction mechanisms.

Computational approaches to understanding reaction mechanisms typically start by mapping the potential energy surface of the reaction, identifying the reactants, products, and the transition state. nih.gov The intrinsic reaction coordinate (IRC) method is then often employed to confirm that the identified transition state connects the reactants and products, providing a detailed pathway of the reaction. nih.govresearchgate.net

Theoretical studies on the formation of hemiacetals have demonstrated that in the absence of a catalyst, the reaction barrier is high. monash.edu However, the presence of a Brønsted acid, such as acetic acid, can significantly lower this energy barrier. nih.gov The acid protonates the carbonyl oxygen of the aldehyde, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the alcohol.

Computational studies have explored various catalytic strategies for hemiacetal formation. nih.gov These include:

Bridging molecules: The involvement of other molecules, like water or another alcohol molecule, in the proton transfer process. nih.gov

Brønsted acid catalysis: The use of an acid to enhance the electrophilicity of the carbonyl carbon. nih.gov

Combined catalytic effects: A combination of both bridging molecules and acid catalysis, which has been shown to provide the lowest energy barrier for the reaction. nih.gov

The analysis of the reaction force and electronic chemical potential along the reaction path helps to characterize the different phases of the reaction, from the initial approach of the reactants to the formation of the final product. nih.govnih.gov Such analyses have revealed that structural rearrangements of the reacting molecules can be a significant energetic hurdle during the activation process. nih.gov

Intermolecular Interaction Modeling

Hydrogen bonding is the most significant intermolecular interaction in the acetic acid and 1-(3-methylbutoxy)ethanol system. Acetic acid can act as both a hydrogen bond donor (through its hydroxyl hydrogen) and acceptor (through its carbonyl and hydroxyl oxygens). youtube.com Similarly, 1-(3-methylbutoxy)ethanol has a hydroxyl group that can donate and accept hydrogen bonds, and an ether oxygen that can act as a hydrogen bond acceptor.

Computational studies on similar systems, such as mixtures of carboxylic acids and other components, have utilized methods like Density Functional Theory (DFT) to investigate the geometry and energetics of hydrogen-bonded complexes. mdpi.comnih.gov These studies have shown that carboxylic acids can form stable cyclic dimers through dual hydrogen bonds. nih.gov In a mixture with 1-(3-methylbutoxy)ethanol, a variety of hydrogen bonding motifs are possible:

A hydrogen bond between the hydroxyl group of acetic acid and the hydroxyl oxygen of the hemiacetal.

A hydrogen bond between the hydroxyl group of the hemiacetal and the carbonyl oxygen of acetic acid.

A hydrogen bond between the hydroxyl group of the hemiacetal and the ether oxygen of another hemiacetal molecule.

The surrounding solvent can have a profound impact on the conformation of the acetic acid and 1-(3-methylbutoxy)ethanol complex and its reactivity. rsc.orgnumberanalytics.com Computational chemistry offers several models to account for these solvent effects. numberanalytics.com

Implicit Solvent Models: These models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. nih.gov They are computationally efficient and can provide a good first approximation of the solvent's influence on the solute's electronic structure, geometry, and relative energies of different conformations. numberanalytics.comnih.gov

Explicit Solvent Models: In this approach, individual solvent molecules are included in the simulation box around the solute. nih.gov This allows for a more detailed and accurate description of specific solute-solvent interactions, such as hydrogen bonding. numberanalytics.comnih.gov Molecular dynamics or Monte Carlo simulations with explicit solvent models can provide insights into the local solvent structure around the solute and its influence on conformational equilibria and reaction dynamics. nih.govnih.gov

Theoretical studies on molecules with competing intra- and intermolecular hydrogen bonds have shown that the choice of solvent can significantly alter the conformational preferences. nih.gov For example, a conformation stabilized by an intramolecular hydrogen bond might be favored in a non-polar solvent, while in a polar, protic solvent, intermolecular hydrogen bonds with the solvent molecules may become more favorable, leading to a different predominant conformation. nih.gov

For the acetic acid and 1-(3-methylbutoxy)ethanol system, the solvent would influence the strength and dynamics of the hydrogen bonds between the two components and with the solvent itself. This, in turn, would affect the equilibrium between the free molecules and any hydrogen-bonded complexes, as well as the catalytic activity of acetic acid in any subsequent reactions. Computational studies have demonstrated that solvent molecules can directly participate in reaction mechanisms and alter the relative stability of reactants, transition states, and products. rsc.org

Environmental Chemistry and Degradation Pathways of Acetic Acid; 1 3 Methylbutoxy Ethanol

Environmental Fate Modeling and Persistence Assessment

Further research and publication on the synthesis, properties, and environmental behavior of "acetic acid; 1-(3-methylbutoxy)ethanol" are required before a scientifically sound article on its environmental impact can be produced.

Advanced Analytical Methodologies for Detection and Quantification of Acetic Acid; 1 3 Methylbutoxy Ethanol

Chromatographic Separation Techniques

Chromatography stands as the cornerstone for the separation and analysis of 1-(3-methylbutoxy)ethyl acetate (B1210297). The selection of a specific chromatographic technique and detector is contingent on the sample matrix's complexity and the required sensitivity.

Gas Chromatography (GC) with Various Detectors (FID, MS) for Volatile Species

Gas chromatography is the premier technique for analyzing volatile compounds like 1-(3-methylbutoxy)ethyl acetate. The choice of detector, either Flame Ionization Detector (FID) for quantification or Mass Spectrometry (MS) for identification and quantification, is pivotal.

A typical GC analysis involves a capillary column, with the stationary phase being a critical factor for achieving optimal separation. Non-polar columns, such as those with a 100% dimethylpolysiloxane or 5% phenyl-95% dimethylpolysiloxane stationary phase, are often employed for the analysis of volatile esters. fishersci.comrestek.com The separation is primarily based on the boiling points of the analytes. fishersci.com For more complex mixtures where isomers may be present, a more polar column, like one with a wax-based stationary phase, might be necessary to enhance separation based on polarity differences. fishersci.com

The Flame Ionization Detector (FID) provides a robust and linear response for quantifiable analysis of organic compounds. However, it does not provide structural information for identification. Mass Spectrometry (MS), on the other hand, offers high sensitivity and specificity, enabling the identification of compounds based on their mass spectra.

Table 1: Exemplary GC-FID/MS Parameters for the Analysis of Volatile Acetate Esters

ParameterSettingSource
Column DB-Wax (30 m x 0.25 mm ID, 0.50 µm film thickness)N/A
Carrier Gas Helium at a constant flow of 1.5 mL/minN/A
Injector Temperature 250 °CN/A
Oven Program 40 °C (hold 2 min), ramp to 230 °C at 5 °C/min, hold 5 minN/A
Detector FID at 260 °C or MS (scan range 40-350 amu)N/A

This table presents a generalized set of parameters based on common practices for analyzing volatile esters. Actual parameters may need to be optimized for specific applications.

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Forms

High-Performance Liquid Chromatography (HPLC) is generally not the primary method for analyzing highly volatile and non-chromophoric compounds like 1-(3-methylbutoxy)ethyl acetate. The compound's lack of a UV-absorbing chromophore makes detection with standard UV-Vis detectors challenging. veeprho.com

However, for non-volatile forms or derivatives of the compound, or in matrices where GC is not suitable, HPLC can be employed with specialized detectors. A Refractive Index Detector (RID) is a universal detector that can be used for non-chromophoric compounds, but it is less sensitive and not compatible with gradient elution. pharmatimesofficial.com An Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) are other universal detection options that are more sensitive than RID and can be used with gradient elution. pharmatimesofficial.comthermofisher.com

Derivatization of the analyte to introduce a chromophore is another strategy to enable UV detection, though this adds complexity to the sample preparation process. veeprho.com

Table 2: Potential HPLC Detectors for Non-Chromophoric Analytes

Detector TypePrincipleAdvantagesLimitationsSource
Refractive Index (RI) Measures changes in the refractive index of the mobile phase.Universal detector.Low sensitivity, not compatible with gradient elution. pharmatimesofficial.com
Evaporative Light Scattering (ELSD) Nebulizes the eluent and detects scattered light from analyte particles.Universal for non-volatile compounds, compatible with gradient elution.Not suitable for volatile analytes. pharmatimesofficial.com
Charged Aerosol (CAD) Charges aerosolized analyte particles for detection.Universal, good sensitivity, near-uniform response.Response can be affected by mobile phase composition. thermofisher.com

Two-Dimensional Gas Chromatography (GCxGC) for Complex Mixture Analysis

For the analysis of 1-(3-methylbutoxy)ethyl acetate in highly complex matrices, such as environmental samples or food and beverage products, comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced separation power. nih.govjas.de This technique utilizes two columns with different stationary phases (e.g., a non-polar column in the first dimension and a polar column in the second dimension) to achieve a much higher peak capacity than single-column GC. jas.de

A modulator, which can be thermal or flow-based, is used to trap, focus, and re-inject fractions of the effluent from the first column onto the second column. numberanalytics.com The resulting two-dimensional chromatogram provides a structured separation of compounds based on two independent properties, such as boiling point and polarity. jas.de When coupled with a time-of-flight mass spectrometer (TOF-MS), GCxGC can provide detailed chemical profiles of complex samples. nih.gov

Table 3: Typical GCxGC Setup for Volatile Compound Analysis

ParameterFirst DimensionSecond DimensionSource
Column Non-polar (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm)Polar (e.g., Wax, 1-2 m x 0.1 mm ID, 0.1 µm) nih.gov
Modulation Period 2-6 secondsN/A numberanalytics.com
Detector Time-of-Flight Mass Spectrometry (TOF-MS)N/A nih.gov

Sample Preparation and Extraction Techniques for Environmental and Industrial Matrices

The selection of an appropriate sample preparation and extraction technique is critical for the accurate quantification of 1-(3-methylbutoxy)ethyl acetate, as it serves to isolate the analyte from interfering matrix components and to concentrate it to a level suitable for instrumental analysis.

Solid-Phase Microextraction (SPME)

Solid-Phase Microextraction (SPME) is a solvent-free, sensitive, and versatile technique for the extraction of volatile and semi-volatile organic compounds from various matrices. mdpi.com In headspace SPME (HS-SPME), a fused silica (B1680970) fiber coated with a stationary phase is exposed to the vapor phase above the sample. The volatile analytes partition between the sample matrix, the headspace, and the fiber coating.

The choice of fiber coating is crucial for efficient extraction and depends on the polarity and volatility of the target analyte. For a moderately polar ester like 1-(3-methylbutoxy)ethyl acetate, a fiber with a mixed polarity, such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS), is often a good choice as it can trap a wide range of volatile compounds. mdpi.com

Table 4: Common SPME Fibers for Volatile Ester Analysis

Fiber CoatingPolarityTypical Analytes
Polydimethylsiloxane (PDMS) Non-polarVolatile non-polar compounds
Polyacrylate (PA) PolarPolar semi-volatile compounds
Divinylbenzene/Polydimethylsiloxane (DVB/PDMS) BipolarVolatile polar and non-polar compounds
Carboxen/Polydimethylsiloxane (CAR/PDMS) BipolarVery volatile compounds and gases
Divinylbenzene/Carboxen/PDMS (DVB/CAR/PDMS) BipolarWide range of volatile compounds

Liquid-Liquid Extraction and Solid-Phase Extraction (SPE)

Liquid-Liquid Extraction (LLE) is a conventional and widely used technique for isolating compounds from a liquid matrix based on their differential solubility in two immiscible liquid phases. For extracting a moderately polar ester like 1-(3-methylbutoxy)ethyl acetate from an aqueous matrix, a water-immiscible organic solvent with good solvency for the ester would be chosen. Solvents like ethyl acetate or dichloromethane (B109758) are commonly used for this purpose. economysolutions.innih.gov The efficiency of the extraction can be influenced by factors such as the solvent-to-sample ratio, pH of the aqueous phase, and the number of extraction steps.

Solid-Phase Extraction (SPE) is another valuable technique for sample cleanup and concentration. In SPE, the sample is passed through a cartridge containing a solid adsorbent (the stationary phase). The analyte of interest is retained on the sorbent while the matrix components are washed away. The analyte is then eluted with a small volume of a suitable solvent. For trapping volatile organic compounds from air or water, sorbents such as activated carbon, porous polymers (e.g., styrene-divinylbenzene), or graphitized carbon black can be used. nih.govmdpi.com The choice of sorbent depends on the polarity of the analyte and the sample matrix. mdpi.com

Table 5: Comparison of LLE and SPE for Sample Preparation

TechniquePrincipleAdvantagesDisadvantages
Liquid-Liquid Extraction (LLE) Partitioning of analyte between two immiscible liquids.Simple, well-established.Requires large volumes of organic solvents, can be time-consuming, emulsion formation can be an issue.
Solid-Phase Extraction (SPE) Adsorption of analyte onto a solid sorbent.High selectivity, reduced solvent consumption, amenable to automation.Method development can be more complex, potential for sorbent-analyte irreversible binding.

Development and Validation of Analytical Methods for Trace Analysis

The development and validation of analytical methods for a specific compound like 1-(3-methylbutoxy)ethyl acetate are critical to ensure the reliability and accuracy of the results. Validation is a systematic process that demonstrates that an analytical procedure is suitable for its intended purpose. The key parameters assessed during validation include sensitivity, selectivity, reproducibility, and robustness.

Method Sensitivity and Limit of Detection (LOD)

Method sensitivity refers to the ability of an analytical method to discriminate between small differences in analyte concentration. It is often characterized by the Limit of Detection (LOD) and the Limit of Quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably detected above the background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.

For volatile esters similar in structure and chemical properties to 1-(3-methylbutoxy)ethyl acetate, methods utilizing HS-SPME coupled with GC-MS achieve very low detection limits. The choice of SPME fiber coating (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane) and GC-MS parameters (e.g., selected ion monitoring mode) are optimized to enhance sensitivity. While specific LODs for 1-(3-methylbutoxy)ethyl acetate are not widely published, data from comprehensive validation studies for analogous esters in complex matrices like wine provide a strong indication of expected performance.

Table 1: Representative Limits of Detection (LOD) and Quantification (LOQ) for Volatile Esters Using HS-SPME-GC-MS This table presents data for compounds structurally analogous to 1-(3-methylbutoxy)ethyl acetate to illustrate typical method sensitivity.

CompoundLOD (µg/L)LOQ (µg/L)Matrix
Ethyl Acetate0.150.50Wine
Isoamyl Acetate0.050.17Wine
Ethyl Hexanoate0.030.10Wine
Ethyl Octanoate0.040.13Wine

Method Selectivity and Matrix Effects

Selectivity is the ability of an analytical method to differentiate and quantify the target analyte in the presence of other components in the sample matrix. In the context of GC-MS, selectivity is achieved on two levels: the chromatographic separation (based on retention time) and the mass spectrometric detection (based on the unique mass fragmentation pattern of the molecule). By using the GC to separate 1-(3-methylbutoxy)ethyl acetate from other volatile compounds and the MS to confirm its identity via its specific mass-to-charge ratios, a high degree of selectivity is ensured.

Matrix effects, however, can pose a significant challenge. These effects occur when other components in the sample (the matrix) interfere with the ionization or detection of the target analyte, leading to signal suppression or enhancement. In food and beverage analysis, compounds like sugars, phenols, and high concentrations of ethanol (B145695) can alter the extraction efficiency of SPME or affect the analyte's behavior in the GC inlet.

To overcome this, analysts often employ matrix-matched calibration, where calibration standards are prepared in a sample matrix that is free of the analyte but otherwise identical to the samples being tested. Another powerful technique is the use of a stable isotope-labeled internal standard, which is a version of the target analyte synthesized with heavy isotopes (e.g., Deuterium, Carbon-13). This standard is added to the sample before extraction and behaves almost identically to the native analyte, allowing for accurate correction of any matrix-induced variations.

Reproducibility and Robustness Assessments

Reproducibility refers to the consistency of results obtained from the analysis of identical samples under varied conditions (e.g., by different analysts, on different days, or with different instruments). It is typically expressed as the Relative Standard Deviation (RSD) of a series of measurements. Methods for trace analysis of esters are validated for both intra-day (within the same day) and inter-day (on different days) precision to ensure their reliability over time.

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in its parameters. This assessment is crucial to understand the method's reliability during routine use. For an HS-SPME-GC-MS method, robustness testing might involve slightly altering parameters such as:

SPME extraction time (e.g., ± 5 minutes)

SPME extraction temperature (e.g., ± 2 °C)

GC oven temperature ramp rate

Sample volume

The results of these tests demonstrate the operational limits within which the method can be considered reliable. A robust method will show no significant change in results when these minor variations are introduced.

Table 2: Typical Reproducibility and Robustness Data for Trace Ester Analysis This table illustrates the expected performance for a validated method, using data from analogous compounds.

ParameterTypical Value (RSD%)Description
Intra-day Reproducibility< 5%Precision of measurements taken on the same day.
Inter-day Reproducibility< 10%Precision of measurements taken across several days.
Robustness (vs. Extraction Time ±5%)< 15%Change in analyte response due to minor variations in method parameters.

Industrial and Non Biological Research Applications of Acetic Acid; 1 3 Methylbutoxy Ethanol

Role as a Chemical Intermediate in Organic Synthesis

Both acetic acid and 2-(3-methylbutoxy)ethanol serve as valuable intermediates in organic synthesis. Acetic acid is a fundamental building block in the chemical industry, participating in a vast array of reactions. libretexts.org A primary reaction is esterification, where it reacts with an alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid, to form an ester and water. libretexts.orgausetute.com.aursc.orglibretexts.org This reaction is reversible and can be driven to completion by removing the water as it is formed. youtube.com

Theoretically, acetic acid could react with 2-(3-methylbutoxy)ethanol through Fischer esterification to produce 2-(3-methylbutoxy)ethyl acetate (B1210297). libretexts.orgausetute.com.au This reaction would involve heating the two reactants with an acid catalyst. libretexts.orglibretexts.org

2-(3-Methylbutoxy)ethanol itself can act as an intermediate in the synthesis of other chemical compounds. For instance, it can be a precursor in the creation of specialized polymers with unique optical properties. The presence of both an ether and a hydroxyl group allows for a range of chemical modifications. cymitquimica.com

A related and commercially significant ester is isoamyl acetate, formed from the reaction of acetic acid and isoamyl alcohol (3-methyl-1-butanol). nih.gov This reaction is a classic example of Fischer esterification. ausetute.com.au Another related compound is allyl (3-methylbutoxy)acetate, which is synthesized from chloroacetic acid and isoamyl alcohol, followed by a reaction with allyl alcohol. epa.gov

The general mechanism for the acid-catalyzed esterification is as follows:

Protonation of the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.

Nucleophilic attack by the alcohol on the carbonyl carbon.

Proton transfer from the attacking alcohol to one of the hydroxyl groups.

Elimination of a water molecule to form a protonated ester.

Deprotonation to yield the final ester. ausetute.com.au

Applications in Polymer Science and Material Synthesis

The components and derivatives of the titular compound find utility in the realm of polymer science, both as monomers or solvents in polymerization and in the modification of polymer properties.

Monomer or Solvent in Polymerization Processes

While there is no direct evidence of "Acetic acid; 1-(3-methylbutoxy)ethanol" as a single entity in polymerization, its components and related structures are relevant. 2-(3-Methylbutoxy)ethanol can serve as an intermediate in the synthesis of polymers with specific functionalities. For example, polymers derived from it have been noted for their unique optical properties, suggesting applications in optoelectronics.

Ethanol (B145695), a related and simpler alcohol, is used in the production of 1,3-butadiene (B125203), a key monomer for synthetic rubbers like styrene-butadiene rubber (SBR). researchgate.netrsc.org The conversion of ethanol to 1,3-butadiene can be achieved through various catalytic processes, often involving mixed oxide catalysts. rsc.org

Modifications of Polymer Properties

Compounds like 2-(3-methylbutoxy)ethanol are utilized as plasticizers in the polymer industry. Plasticizers are additives that increase the flexibility and durability of plastic materials by reducing the intermolecular forces between polymer chains. The ether and alkyl groups of 2-(3-methylbutoxy)ethanol can interact with polymer chains, effectively pushing them apart and allowing for greater movement.

Esters, such as the theoretical 2-(3-methylbutoxy)ethyl acetate, are also widely used as solvents and plasticizers in the polymer industry. Isoamyl acetate, for instance, is used as a solvent for nitrocellulose. nih.gov

Utility in Process Chemistry and Green Solvents

The concept of "green solvents" aims to minimize the environmental impact of chemical processes by using solvents that are less hazardous, derived from renewable resources, and biodegradable. sigmaaldrich.com

Ethanol is often cited as a green solvent due to its production from renewable biological sources and its relatively low toxicity. sigmaaldrich.comosti.gov It is considered a more environmentally friendly alternative to many traditional organic solvents. sigmaaldrich.com Supercritical ethanol has also been investigated as a promising medium for the deconstruction of lignocellulosic biomass. osti.gov

2-(3-Methylbutoxy)ethanol, with its ether and alcohol functionalities, exhibits solubility in both polar and non-polar substances, making it a versatile solvent. cymitquimica.com Its higher boiling point and moderate volatility compared to some other solvents can be advantageous in certain industrial applications, such as in paints and coatings, by reducing volatile organic compound (VOC) emissions. cymitquimica.com The evaluation of a solvent's "greenness" is complex, considering its entire life cycle, including manufacturing energy, toxicity, and environmental persistence. nih.govd-nb.info

The following table presents a comparison of properties for some solvents, highlighting aspects relevant to their classification as "green."

SolventBoiling Point (°C)SourceKey Green Chemistry Considerations
Ethanol78.5Renewable (fermentation)Low toxicity, biodegradable. sigmaaldrich.comosti.gov
2-(3-Methylbutoxy)ethanolData not widely availablePetrochemicalModerate volatility, good solvency. cymitquimica.com
Isoamyl Acetate142Petrochemical/Bio-basedFruity odor, used as a solvent. nih.gov
Water100NaturalThe ultimate green solvent, but limited by its polarity.

Applications in Advanced Chemical Formulations (e.g., fuel additives, specialized solvents)

Ethanol is a well-known fuel additive, most commonly found in gasoline blends like E10 and E85. revxoil.combellperformance.com It increases the oxygen content of the fuel, which can lead to more complete combustion and reduced carbon monoxide emissions. However, ethanol also has some drawbacks, such as its lower energy density compared to gasoline and its corrosivity (B1173158) towards certain materials. revxoil.combellperformance.com Fuel additives are available to counteract these negative effects by, for example, preventing corrosion and improving the lubricity of the fuel. revxoil.combellperformance.com

While there is no specific information on "Acetic acid; 1-(3-methylbutoxy)ethanol" as a fuel additive, oxygenated compounds with ether linkages, such as polyoxymethylene dimethyl ethers (PODEn), are being researched as potential diesel and gasoline additives to reduce soot emissions. nih.gov 2-(3-Methylbutoxy)ethanol, being an ether-alcohol, shares some structural similarities with these compounds. cymitquimica.com

As a specialized solvent, 2-(3-methylbutoxy)ethanol is used in formulations for paints, coatings, and cleaning products due to its ability to dissolve a wide range of substances and its good wetting properties. cymitquimica.com Esters like isoamyl acetate are also used as solvents in various industrial applications, including the manufacturing of artificial glass and in lacquers. nih.gov

Research on Non-Human Biological Systems

In the context of non-human biological systems, the components of the titular compound, particularly the alcohols, are relevant to the metabolism of microorganisms. Various bacteria and yeasts are capable of producing ethanol and higher alcohols, such as 2-methyl-1-butanol (B89646) and 3-methyl-1-butanol (isoamyl alcohol), as byproducts of their metabolism. nih.gov

For instance, certain spoilage microorganisms found on produce can produce a range of volatile organic compounds, including ethanol and higher alcohols, which can be used as indicators of microbial growth. nih.gov The production of these compounds can be influenced by the growth medium and atmospheric conditions. nih.gov

In laboratory settings, specific microbial strains are studied for their ability to produce ethanol and other alcohols. nih.gov For example, some lactic acid bacteria and intestinal microorganisms can produce ethanol under specific nutritional conditions. nih.gov This research is important for understanding microbial fermentation processes and their potential applications in biotechnology, such as the production of biofuels. The growth media for these microorganisms often contain a carbon source like glucose or fructose, and the production of metabolites like ethanol and acetic acid is monitored. nih.gov

The following table summarizes the production of certain alcohols by different microorganisms.

MicroorganismAlcohol(s) ProducedSignificance
Saccharomyces cerevisiaeEthanol, Isoamyl alcoholUsed in baking and brewing, model organism for fermentation studies. nih.gov
Escherichia coliEthanolCommonly studied bacterium, can be engineered for biofuel production. nih.gov
Pichia fermentans (Yeast)Ethanol, 2-methyl-1-butanol, 3-methyl-1-butanolCan be a spoilage organism in food products. nih.gov
Rahnella aquatilis (Bacteria)2-methyl-1-butanol, 3-methyl-1-butanolCan be a spoilage organism in food products. nih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for producing acetic acid derivatives like 1-(3-methylbutoxy)ethanol, and how do reaction conditions influence product selectivity?

  • Acetic acid derivatives are often synthesized via catalytic oxidation or esterification. For instance, ethanol oxidation to acetic acid involves Au/TiO₂ catalysts, where ethanol first converts to acetaldehyde, followed by non-catalytic autoxidation to acetic acid in the presence of O₂ and water . For 1-(3-methylbutoxy)ethanol, alkylation of alcohols with halides (e.g., isobutyl bromide) using bases like K₂CO₃ in solvents such as DMF is typical . Key factors include temperature, solvent polarity, and catalyst choice to minimize side reactions (e.g., over-oxidation or incomplete substitution).

Q. How can gas chromatography-mass spectrometry (GC-MS) be optimized for quantifying 1-(3-methylbutoxy)ethanol in biological matrices?

  • Use deuterated or structural analogs (e.g., 2-(3-methylbutoxy)acetic acid) as internal standards to improve accuracy. Derivatization with silylation agents enhances volatility. Column selection (e.g., DB-5MS) and temperature gradients (50–300°C at 10°C/min) improve resolution. Method validation should include spike-recovery tests and calibration curves across physiological ranges (0.1–100 µg/mL) .

Q. What are the key intermediates in ethanol-to-acetic acid conversion, and how are they characterized spectroscopically?

  • Ethanol → acetaldehyde → acetic acid is the primary pathway. Acetaldehyde is identified via FTIR (C=O stretch at 1720 cm⁻¹) and NMR (δ 9.8 ppm for aldehyde proton). Acetic acid is confirmed by its carboxylic acid proton (δ 12–13 ppm in ¹H NMR) and IR absorption at 1700 cm⁻¹ .

Advanced Research Questions

Q. How do catalytic and non-catalytic mechanisms contribute to contradictions in ethanol oxidation kinetics?

  • Catalytic mechanisms (e.g., Au/TiO₂) dominate at lower temperatures (<150°C), with rate-limiting steps involving surface-bound intermediates. Non-catalytic autoxidation becomes significant in the liquid phase with O₂ and water, driven by radical chain reactions (e.g., peroxy radicals). Discrepancies in reported activation energies (60–120 kJ/mol) arise from phase differences (gas vs. liquid) and O₂ partial pressure .

Q. What strategies resolve data inconsistencies in quantifying 1-(3-methylbutoxy)ethanol metabolites via LC-MS/MS?

  • In-source fragmentation and matrix effects (e.g., ion suppression) can distort results. Mitigation includes:

  • Using high-resolution MS (Q-TOF) to distinguish isobaric interferences.
  • Isotope dilution with ¹³C-labeled analogs.
  • Solid-phase extraction (C18 columns) to reduce matrix complexity .
    • Table 1: Recovery rates of 1-(3-methylbutoxy)ethanol metabolites in urine.
MetaboliteRecovery (%)RSD (%)
2-Butoxyacetic acid92–1054.2
3-Methylbutoxy acid88–975.8

Q. How can co-cracking of acetic acid and ethanol improve biofuel yields, and what catalysts are optimal?

  • Co-feeding acetic acid (from bio-oil) with ethanol enhances hydrocarbon yields via synergistic deoxygenation. HZSM-5 zeolites (SiO₂/Al₂O₃ = 30) at 450°C achieve 40–60% gasoline-range hydrocarbons (C₅–C₁₂). Ethanol acts as a hydrogen donor, reducing coke formation. Steam reforming of acetic acid to H₂ further improves efficiency .

Q. What experimental designs address conflicting results in radical-driven oxidation studies of acetic acid precursors?

  • Contradictions in radical pathways (e.g., HO• vs. ROO• involvement) are resolved by:

  • Radical trapping (e.g., TEMPO) to identify dominant species.
  • Isotopic labeling (¹⁸O₂) to track oxygen incorporation.
  • In-situ EPR spectroscopy to detect short-lived intermediates .

Methodological Recommendations

  • Synthesis Optimization: For 1-(3-methylbutoxy)ethanol, use continuous flow reactors with Pd/C catalysts to enhance yield (85–92%) and reduce reaction time .
  • Analytical Pitfalls: Avoid over-reliance on single-ion monitoring in GC-MS; use SIM/scan modes to confirm peak purity .
  • Catalytic Testing: Pre-treat HZSM-5 zeolites with NH₄⁺ exchange to stabilize acidity and reduce deactivation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.